
5-Cholesten-3-one
Overview
Description
CHOLEST-5-EN-3-ONE, also known as 5-cholesten-3-one, is a steroidal compound derived from cholesterol. It is characterized by the presence of a ketone group at the third carbon and a double bond between the fifth and sixth carbons in the steroid ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
CHOLEST-5-EN-3-ONE can be synthesized through several methods. One common approach involves the oxidation of cholesterol. The process typically includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in the presence of solvents like dichloromethane . Another method involves the debromination of dibromocholestanone using zinc dust in boiling ethanol or methanol .
Industrial Production Methods
Industrial production of CHOLEST-5-EN-3-ONE often employs enzymatic reactions. For instance, cholesterol oxidase from Rhodococcus species can be used to convert cholesterol to CHOLEST-5-EN-3-ONE in an aqueous/organic biphasic system. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CHOLEST-5-EN-3-ONE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cholest-4-en-3-one.
Reduction: Reduction of CHOLEST-5-EN-3-ONE can yield cholest-5-en-3-ol.
Substitution: It can participate in substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine in solvents like chloroform or chlorobenzene.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: Cholest-5-en-3-ol.
Substitution: 5α,5β-dichloride, 5β,6α-dichloride.
Scientific Research Applications
Biochemical Applications
Cholesterol Metabolism:
5-Cholesten-3-one serves as an intermediate in the enzymatic conversion of cholesterol to other biologically active steroids. Specifically, it is involved in the oxidation process catalyzed by cholesterol oxidase, which converts it into cholest-4-en-3-one. This reaction is significant in understanding cholesterol metabolism and its implications for health and disease .
Osteogenic Differentiation:
Recent studies have highlighted the role of this compound in promoting osteogenic differentiation of mesenchymal stem cells (MSCs). It activates the vitamin D receptor (VDR), enhancing the expression of osteogenesis markers such as alkaline phosphatase and osteopontin. This suggests potential therapeutic applications in bone disease treatment .
Pharmacological Applications
Drug Development:
The ketone structure of this compound makes it a candidate for drug development, particularly in designing compounds that target steroid hormone receptors. Its ability to modulate VDR activity positions it as a promising lead compound for developing drugs aimed at treating conditions related to bone metabolism .
Biosensors:
this compound has been explored in the context of biosensors due to its biochemical properties. Its interactions with various biological molecules can be harnessed to develop sensitive detection systems for biomolecules, contributing to advancements in medical diagnostics .
Material Science Applications
Nanocomposites:
The integration of this compound into bio-nanocomposites has shown promise in biomedical applications. These composites can leverage the unique properties of this compound to enhance drug delivery systems and tissue engineering scaffolds, providing controlled release mechanisms and improved biocompatibility .
Case Study 1: Osteogenic Differentiation
A study investigated the impact of this compound on MSCs using a VDRE reporter gene assay. The results indicated that treatment with this compound significantly increased VDRE promoter activity, suggesting its potential role in enhancing bone formation through VDR activation .
Case Study 2: Cholesterol Oxidase Activity
Research has demonstrated that cholesterol oxidase catalyzes the conversion of this compound into cholest-4-en-3-one. This enzymatic pathway is critical for understanding cholesterol's role in cellular processes and its implications for cardiovascular health .
Mechanism of Action
CHOLEST-5-EN-3-ONE exerts its effects through various molecular mechanisms. It is involved in the oxidation and isomerization of cholesterol, catalyzed by enzymes such as cholesterol oxidase. The compound can inhibit the activation of nuclear factor kappa B (NFκB), thereby reducing the production of inflammatory cytokines . This mechanism is particularly relevant in its anti-inflammatory and anti-obesity effects.
Comparison with Similar Compounds
Similar Compounds
Cholest-4-en-3-one: Another oxidized form of cholesterol with a double bond between the fourth and fifth carbons.
Cholest-5-en-3-ol: A reduced form of CHOLEST-5-EN-3-ONE with a hydroxyl group at the third carbon.
Cholest-7-en-3-one: A similar compound with a double bond between the seventh and eighth carbons
Uniqueness
CHOLEST-5-EN-3-ONE is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to inhibit NFκB activation and reduce inflammation sets it apart from other cholesterol derivatives .
Biological Activity
5-Cholesten-3-one, a cholesterol metabolite, has garnered significant interest in recent research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its effects on metabolic disorders, inflammation, and potential anticancer properties.
Overview of this compound
This compound is a sterol derived from cholesterol, characterized by the presence of a ketone group at the C3 position. It plays a crucial role in various biological processes and has been studied for its potential therapeutic applications.
1. Metabolic Effects
Recent studies have shown that dietary supplementation with this compound can alleviate obesity-related metabolic disorders in db/db mice. Specifically, it has been observed to:
- Reduce Hyperglycemia and Hyperinsulinemia : Mice fed with this compound exhibited significantly lower levels of blood glucose and insulin compared to control groups. This effect is attributed to the compound's ability to decrease inflammatory cytokines such as TNFα, IL-6, and MCP-1, which are known to impair insulin sensitivity .
- Alleviate Hepatic Steatosis : Although not fully effective in reversing liver fat accumulation, this compound showed promise in reducing liver size and serum triglycerides .
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
Parameter | Control Group | This compound Group |
---|---|---|
Blood Glucose (mg/dL) | High | Significantly Lowered |
Serum Insulin (μU/mL) | High | Significantly Lowered |
Liver Size (g) | Enlarged | Reduced |
Serum Triglycerides (mg/dL) | Elevated | Reduced |
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NFκB signaling pathway. In vitro studies demonstrated that treatment with this compound significantly reduced TNFα-induced NFκB activation in cell cultures . This suggests that it may have potential applications in treating chronic inflammatory conditions associated with obesity.
3. Anticancer Activity
Emerging evidence indicates that this compound may possess anticancer properties. A study focusing on breast cancer cells reported that this compound decreased cell viability and altered lipid metabolism pathways critical for cancer cell survival. Specifically, it affected the expression of genes involved in lipid synthesis and transport, such as ACC1 and ABCA1, leading to reduced proliferation of cancer cells .
Study on Obesity-Induced Metabolic Disorders
In a controlled experiment involving db/db mice, researchers fed one group a diet supplemented with 0.25% this compound while maintaining a control group on a standard diet. The results indicated:
- A marked decrease in inflammatory cytokine levels.
- Improvement in glucose metabolism despite persistent hepatic steatosis.
These findings suggest that while this compound does not fully reverse obesity-related liver damage, it can mitigate some metabolic dysfunctions associated with obesity .
Study on Breast Cancer Cells
In another study examining the effects of 4-cholesten-3-one (a related compound), researchers found that it significantly reduced the viability of breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved disruption of lipid rafts and interference with cell migration capabilities, indicating a potential role for cholesterol derivatives in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 5-cholesten-3-one in laboratory settings?
- Methodological Answer : this compound is typically synthesized via the oxidation of cholesterol using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Characterization relies on NMR (¹H and ¹³C) to confirm structural features, such as the ketone at C3 and the Δ⁵ double bond. IR spectroscopy identifies the conjugated carbonyl stretch (~1700 cm⁻¹) and alkene absorption bands (~1600 cm⁻¹). Purity is assessed via thin-layer chromatography (TLC) or HPLC, with discrepancies in spectral data (e.g., unexpected peaks in IR) prompting further purification .
Q. How can researchers distinguish this compound from its isomer, 4-cholesten-3-one, experimentally?
- Methodological Answer : The isomers are differentiated using NMR spectroscopy. The Δ⁴ double bond in 4-cholesten-3-one causes distinct chemical shifts for protons adjacent to the conjugated ketone, whereas the Δ⁵ position in this compound alters coupling constants and splitting patterns. IR spectroscopy also reveals differences in carbonyl stretching frequencies due to conjugation effects. Sodium ethoxide-catalyzed isomerization experiments (monitored via GC-MS or HPLC) further validate structural assignments .
Q. What analytical challenges arise when detecting this compound in biological matrices?
- Methodological Answer : Detection in biological samples (e.g., lipid secretions) is complicated by co-eluting lipids and matrix interference. Derivatization (e.g., silylation) improves GC-MS sensitivity, but incomplete reactions or thermal degradation in the injection port may yield false positives/negatives. TLC coupled with mass spectrometry or high-resolution LC-MS/MS is recommended for unambiguous identification, with rigorous controls to account for cholesterol oxidation artifacts .
Advanced Research Questions
Q. How can activation thermodynamic parameters (e.g., ΔH‡, ΔS‡) for this compound isomerization be determined experimentally?
- Methodological Answer : Non-isothermal kinetic studies using differential scanning calorimetry (DSC) or controlled-temperature reactors coupled with a hybrid algorithm (e.g., neural networks–AGDC) analyze rate constants across temperatures. The Eyring equation calculates ΔH‡ and ΔS‡, while Arrhenius plots estimate activation energy (Ea). These methods require high-purity substrates and validation via synthetic kinetic data to minimize experimental noise .
Q. What statistical approaches ensure robust analysis of this compound reactivity data in multi-step reaction mechanisms?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies dominant variables influencing reactivity. Bayesian inference or Monte Carlo simulations model uncertainty in kinetic parameters. For conflicting data, hierarchical clustering or ANOVA isolates outliers, while reproducibility checks (e.g., triplicate runs with blinded analysis) reduce bias. Data should be archived with metadata (e.g., instrument settings, purity metrics) to enable replication .
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular dynamics (MD) simulations assess solvent effects on isomerization pathways. Validation against experimental spectral data (e.g., NMR chemical shifts) ensures model accuracy. Open-source software (e.g., Gaussian, ORCA) and archived input files enhance reproducibility .
Q. What experimental designs address conflicting data on this compound’s biological activity?
- Methodological Answer : Contradictory results (e.g., carcinogenicity reports) require dose-response studies with standardized cell lines (e.g., HepG2 for hepatotoxicity) and controls for cholesterol interference. Meta-analyses of published data should assess study quality (e.g., sample size, purity protocols). Mechanistic studies (e.g., ROS assays or genomic profiling) clarify whether effects are direct or secondary to lipid peroxidation .
Q. How can researchers ensure reproducibility in this compound studies, given its sensitivity to experimental conditions?
- Methodological Answer : Detailed protocols for synthesis, purification, and storage (e.g., inert atmosphere, light exclusion) must be published alongside raw data. Collaborative trials across labs using shared reference samples (e.g., certified standards) identify protocol-dependent variability. Open-access repositories for spectral libraries (e.g., NMR, IR) and kinetic datasets reduce ambiguity .
Q. Methodological Frameworks
Q. What criteria define a well-formulated research question for this compound studies?
- Answer : Questions must be focused (e.g., “How does solvent polarity affect this compound isomerization kinetics?”), complex (requiring synthesis of primary data and literature), and testable via defined experimental or computational methods. Avoid overly broad inquiries (e.g., “What is this compound?”) in favor of hypothesis-driven designs .
Q. How should researchers structure a discussion section to contextualize this compound findings within existing literature?
- Answer : Discuss results in relation to prior work (e.g., contrasting isomerization rates with other steroidal ketones). Address limitations (e.g., purity constraints) and propose follow-up experiments (e.g., isotopic labeling to track reaction pathways). Use subheadings to separate mechanistic interpretations, biological implications, and methodological innovations .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLNOIGPMGLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601-54-7 | |
Record name | Cholesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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